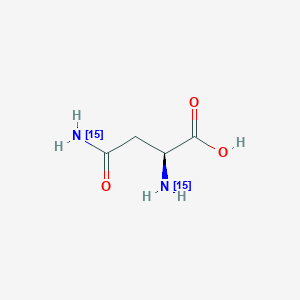

L-Asparagina-15N2

Descripción general

Descripción

L-Asparagine-15N2 is a stable isotope-labeled form of L-Asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is labeled with nitrogen-15, a stable isotope of nitrogen, which makes it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) studies and metabolic research .

Aplicaciones Científicas De Investigación

L-Asparagine-15N2 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:

Nuclear Magnetic Resonance (NMR) Studies: Used to probe the structure, dynamics, and interactions of biological macromolecules.

Metabolic Research: Helps in tracing metabolic pathways and understanding the metabolism of nitrogen-containing compounds.

Medical Research: Utilized in studies related to cancer metabolism and the role of asparagine in tumor growth.

Industrial Applications: Employed in the production of labeled compounds for pharmaceutical research and development

Mecanismo De Acción

Target of Action

L-Asparagine-15N2, also known as alpha,beta-L-Asparagine-15N2, is a stable isotope-labeled non-essential amino acid The primary targets of L-Asparagine-15N2 are not explicitly mentioned in the search results

Mode of Action

It can be used in a variety of nmr investigations to probe structure, dynamics, and binding of biological macromolecules . This suggests that L-Asparagine-15N2 may interact with its targets in a way that allows researchers to study these biological processes.

Biochemical Pathways

L-asparagine-15n2, as a labeled standard, can be used in various biochemical studies . This suggests that it may be involved in multiple biochemical pathways, depending on the context of its use.

Result of Action

Its use in nmr investigations to probe structure, dynamics, and binding of biological macromolecules suggests that it may have significant effects at the molecular and cellular level.

Análisis Bioquímico

Biochemical Properties

L-Asparagine-15N2 participates in numerous biochemical reactions. It is primarily involved in the metabolism of toxic ammonia in the body through the action of asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction . L-Asparagine-15N2 interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme L-asparaginase, which catalyzes the hydrolysis of L-asparagine into L-aspartate and ammonia .

Cellular Effects

L-Asparagine-15N2 has significant effects on various types of cells and cellular processes. It influences cell function by participating in the metabolic control of nerve and brain tissue cell function . In cancer cells, L-Asparagine-15N2 is known to deplete L-asparagine, causing cytotoxicity .

Molecular Mechanism

The molecular mechanism of L-Asparagine-15N2 involves its interaction with biomolecules and its role in enzyme activation or inhibition. Asparagine synthase catalyzes the synthesis of L-Asparagine-15N2 from aspartate, using either glutamine or ammonia . This process is crucial for the metabolic control of cell functions in nerve and brain tissue .

Metabolic Pathways

L-Asparagine-15N2 is involved in several metabolic pathways. It is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides . The enzymes involved in these pathways include asparagine synthase and asparaginase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Asparagine-15N2 can be synthesized through the amidation of L-aspartic acid with ammonia, where the nitrogen atoms are replaced with nitrogen-15 isotopes. The reaction typically involves the use of a catalyst and occurs under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of L-Asparagine-15N2 involves fermentation processes using genetically modified microorganisms that incorporate nitrogen-15 into their metabolic pathways. These microorganisms are cultured in a medium enriched with nitrogen-15, and the L-Asparagine-15N2 is subsequently extracted and purified .

Análisis De Reacciones Químicas

Types of Reactions

L-Asparagine-15N2 undergoes various chemical reactions, including:

Hydrolysis: Conversion to L-aspartic acid and ammonia.

Oxidation: Formation of aspartic acid derivatives.

Substitution: Replacement of the amide group with other functional groups

Common Reagents and Conditions

Hydrolysis: Typically performed in acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Conducted using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Involves reagents like thionyl chloride or acyl chlorides under controlled temperature and solvent conditions

Major Products

Hydrolysis: Produces L-aspartic acid and ammonia.

Oxidation: Yields various aspartic acid derivatives.

Substitution: Results in the formation of substituted asparagine derivatives

Comparación Con Compuestos Similares

Similar Compounds

L-Asparagine-13C4,15N2:

L-Asparagine-15N: Labeled with a single nitrogen-15 isotope, used for simpler NMR studies.

L-Aspartic Acid-15N: A related compound labeled with nitrogen-15, used in studies of amino acid metabolism

Uniqueness

L-Asparagine-15N2 is unique due to its dual nitrogen-15 labeling, which provides enhanced sensitivity and resolution in NMR studies compared to single-labeled compounds. This makes it particularly valuable in complex metabolic and structural studies .

Actividad Biológica

L-Asparagine-15N2 is a stable isotope-labeled form of L-asparagine, a non-essential amino acid. The incorporation of two nitrogen-15 isotopes and three deuterium atoms enhances its utility in biochemical research, particularly in studying metabolic pathways. This article explores the biological activity of L-Asparagine-15N2, detailing its role in protein synthesis, metabolic processes, and potential applications in research and medicine.

- Chemical Formula : C4H8N2O3 (for L-Asparagine) with isotopic modifications.

- Molecular Weight : Approximately 150.133 g/mol.

- Isotopic Composition : Contains two nitrogen-15 isotopes and three deuterium atoms.

Biological Functions

L-Asparagine is crucial for various biological functions:

- Protein Synthesis : It serves as a building block for proteins, contributing to the synthesis of amino acids and nucleotides.

- Neurotransmitter Precursor : L-Asparagine plays a role in the biosynthesis of neurotransmitters, impacting neuronal function and development.

- Metabolic Pathways : The stable isotopes in L-Asparagine-15N2 allow researchers to trace metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Metabolic Pathway Studies

The introduction of stable isotopes facilitates the tracking of metabolic pathways in vivo. Studies have shown that L-Asparagine is involved in several key processes:

- Amino Acid Metabolism : Asparagine is synthesized from aspartate by the enzyme asparagine synthetase, which is upregulated in certain cancers, including acute lymphoblastic leukemia (ALL) .

- Role in Cancer Treatment : Inhibition of asparagine synthetase has been shown to retard disease progression in polycystic kidney disease models . This suggests that manipulating asparagine levels could be a therapeutic strategy.

Case Studies

-

Acute Lymphoblastic Leukemia (ALL) :

- A study on ALL patients demonstrated that serum asparagine levels dropped significantly during treatment with pegylated E. coli l-asparaginase (PEGasparaginase), indicating the importance of asparagine depletion in therapeutic efficacy .

- The relationship between asparagine synthetase expression and sensitivity to l-asparaginase was highlighted, showing that low ASNS expression correlates with increased sensitivity to treatment .

- Plant Growth Promotion :

Data Table: Comparative Biological Activity

Propiedades

IUPAC Name |

(2S)-2,4-bis(15N)(azanyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXYFEDJOCDNAF-SFTAQFDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)[15NH2])C(=O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583863 | |

| Record name | L-(~15~N_2_)Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748757-99-5 | |

| Record name | L-(~15~N_2_)Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.